molecular formula C19H21N5O3 B6452740 1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione CAS No. 2548978-64-7

1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

Cat. No.: B6452740
CAS No.: 2548978-64-7
M. Wt: 367.4 g/mol
InChI Key: XXOVJZULJJMTML-UHFFFAOYSA-N
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Description

1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a piperidine ring substituted with a methoxypyrimidinyl group and a phenylimidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxypyrimidinyl Group: The methoxypyrimidinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine intermediate.

    Formation of the Imidazolidine-2,4-dione Moiety: The final step involves the formation of the imidazolidine-2,4-dione ring through a cyclization reaction with appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halides, acids, or bases can be used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-fluorobenzyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
  • **1-(3,4-dichlorobenzyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
  • **1-(4-bromobenzyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

Uniqueness

1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is unique due to the presence of the methoxypyrimidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-27-16-7-10-20-18(21-16)22-11-8-14(9-12-22)23-13-17(25)24(19(23)26)15-5-3-2-4-6-15/h2-7,10,14H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOVJZULJJMTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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